molecular formula C5H10O2 B14497281 Pent-3-ene-1,2-diol CAS No. 62946-61-6

Pent-3-ene-1,2-diol

Cat. No.: B14497281
CAS No.: 62946-61-6
M. Wt: 102.13 g/mol
InChI Key: WYFGTZBRHKBFBD-UHFFFAOYSA-N
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Description

Significance of Vicinal Diols in Contemporary Organic Synthesis

Vicinal diols, or 1,2-diols, are organic compounds that possess two hydroxyl (-OH) groups on adjacent carbon atoms. pearson.comwikipedia.orgpearson.com This structural motif is widespread in numerous natural products and synthetic molecules, rendering vicinal diols crucial intermediates in organic synthesis. researchgate.netresearchgate.net Their importance stems from their versatility; they can be transformed into a wide array of other functional groups. For instance, the dehydration of vicinal diols can lead to the formation of ketones through a process known as the pinacol (B44631) rearrangement. pearson.compearson.com

The synthesis of chiral vicinal diols is a significant area of research, as these chiral building blocks are essential for producing enantiomerically pure pharmaceuticals and other biologically active compounds. researchgate.net A cornerstone method for their preparation is the Sharpless asymmetric dihydroxylation, which converts alkenes into chiral diols with high enantioselectivity using an osmium tetroxide catalyst and a chiral ligand. wikipedia.orgresearchgate.net Other synthetic routes include the hydrolysis of epoxides and the oxidation of alkenes with reagents like potassium permanganate. wikipedia.org Furthermore, vicinal diols are valuable as protecting groups for carbonyl compounds, a vital strategy in multi-step syntheses. wikipedia.org

Academic Importance of Unsaturated Diol Architectures as Synthetic Precursors

Unsaturated diols, such as Pent-3-ene-1,2-diol, contain both alkene and diol functionalities, making them exceptionally versatile synthetic precursors. This dual reactivity allows for a wide range of chemical transformations. The hydroxyl groups can undergo typical alcohol reactions like esterification and oxidation, while the carbon-carbon double bond can participate in addition reactions, oxidations, and reductions. ontosight.ai

The presence of both functionalities makes these molecules valuable starting materials for complex targets. mdpi.com They are used as monomers in the production of polymers, including polyesters and polyurethanes. researchgate.netnih.gov In the pharmaceutical and agrochemical industries, unsaturated diols serve as intermediates for the synthesis of more complex, biologically active molecules. ontosight.aiontosight.ai The popularization of ring-closing metathesis has further elevated the synthetic value of unsaturated diols, as they are excellent precursors to various cyclic compounds. mdpi.com For example, the reaction of unsaturated diols with dilute acid can be used to synthesize unsaturated aldehydes, such as the formation of pent-2-enal and pent-3-enal (B15050306) from pent-2-ene-1,4-diol. prepchem.com

Overview of Current Research Trajectories Involving this compound and its Congeners

While specific research on this compound is not extensively documented, the research trajectories for its congeners—isomers and structurally similar molecules—provide insight into its potential applications. A significant area of interest is asymmetric catalysis. For example, studies on the constitutional isomer pent-4-ene-1,3-diol (B6599432) have explored its kinetic resolution through palladium-catalyzed oxycarbonylation, a process that yields enantioenriched products. sciforum.net This highlights a potential research avenue for this compound: its use as a substrate in developing new stereoselective reactions to generate chiral building blocks.

The role of unsaturated diols as versatile intermediates is another key research focus. The shorter-chain analogue, but-3-ene-1,2-diol, serves as a synthetic intermediate for pharmaceuticals and is used in the production of polymers and specialty chemicals. ontosight.ai Similarly, research on congeners like 3-Methylpent-2-ene-1,5-diol investigates their use as intermediates in various organic syntheses and for their potential biological activities. ontosight.ai These applications suggest that this compound could also be a valuable precursor for creating diverse chemical structures.

Furthermore, the incorporation of unsaturated alcohol motifs into larger, complex molecules is an active area of research. For instance, synthetic efforts toward creating congeners of thiolactomycin, an antibiotic, have involved the use of 5-(alk-2-enyl) building blocks, demonstrating how this type of structure can be integrated into biologically relevant scaffolds. researchgate.net These research trends indicate that future work involving this compound will likely focus on its application in asymmetric synthesis, its utility as a versatile chemical building block, and its incorporation into complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-3-ene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h2-3,5-7H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFGTZBRHKBFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00710117
Record name Pent-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62946-61-6
Record name Pent-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pent 3 Ene 1,2 Diol and Analogous Structures

Stereoselective and Enantioselective Synthesis

The precise control of stereochemistry is paramount in modern synthetic chemistry. For molecules like pent-3-ene-1,2-diol, which can exist as multiple stereoisomers, methods that selectively produce a single desired isomer are of high value.

Asymmetric Hydroxylation Strategies (e.g., Sharpless Dihydroxylation Protocols)

Asymmetric dihydroxylation is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.org The Sharpless Asymmetric Dihydroxylation is a cornerstone reaction in this field, enabling the conversion of a wide range of alkenes into chiral vicinal diols with high enantioselectivity. researchgate.net The reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand and a stoichiometric co-oxidant. organic-chemistry.orgalfa-chemistry.com

The chiral ligands are derivatives of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), which coordinate to the osmium center and direct the hydroxylation to a specific face of the alkene. organic-chemistry.org Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), provide reliable access to either enantiomer of the diol product. organic-chemistry.org The reaction is generally performed in a buffered solution, as it proceeds more effectively under slightly basic conditions. organic-chemistry.org While direct synthesis of this compound via this method would start from a diene, the strategy is highly effective for analogous structures, such as converting α,β-unsaturated esters into the corresponding diols with high yield and enantiomeric excess (ee). alfa-chemistry.com

Table 1: Examples of Sharpless Asymmetric Dihydroxylation of Various Olefins This table illustrates the general effectiveness of the Sharpless AD reaction for producing chiral diols from different alkene substrates.

Alkene SubstrateReagentProduct Diol EnantiomerYield (%)ee (%)Source
StilbeneAD-mix-β(R,R)-1,2-Diphenyl-1,2-ethanediol99>99 organic-chemistry.org
α,β-Unsaturated EsterAD-mix-βCorresponding (2R,3S)-diol89.998 alfa-chemistry.com
1-DeceneAD-mix-β(R)-1,2-Decanediol9797 organic-chemistry.org

Catalytic Asymmetric Reductions of Enone or Alkyne Precursors

The asymmetric reduction of prochiral ketones or alkynes offers another direct route to chiral unsaturated diols. For a structure like this compound, a suitable precursor could be an α-hydroxy enone (e.g., 1-hydroxy-pent-3-en-2-one) or an alkynediol (e.g., pent-3-yne-1,2-diol).

The reduction of β-hydroxy ketones is a well-established method for creating 1,3-diols, and similar principles can be applied to α-hydroxy enones to yield 1,2-diols. uwindsor.canih.gov Asymmetric reduction can be achieved using chiral hydride reagents or through catalytic hydrogenation with chiral catalysts. Chiral oxazaborolidine reagents, as developed by Corey, are highly effective for the enantioselective reduction of ketones to alcohols. nih.gov

Alternatively, the partial reduction of an alkyne precursor provides stereoselective access to the corresponding (Z)-alkene. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic method for this transformation, yielding the cis-alkene. While not inherently asymmetric, using a chiral substrate or subsequent resolution can provide enantiopure products.

Table 2: Strategies for Asymmetric Reduction to Form Chiral Diols This table outlines precursor types and common reagents used to achieve stereocontrol in the synthesis of diols.

Precursor TypeReagent/Catalyst SystemProduct TypeKey FeatureSource
1,3-Keto AlcoholsChiral Oxazaborolidine ReagentsChiral 1,3-DiolsHigh enantioselectivity (>99% ee) nih.govacs.org
β-Hydroxy KetoneMe₄N⁺ BH(OAc)₃⁻anti-1,3-DiolHigh diastereoselectivity uwindsor.ca
AlkynediolLindlar's Catalyst (Pd/CaCO₃/Pb) + H₂cis-Unsaturated DiolStereospecific reduction to (Z)-alkeneGeneral Knowledge
EnoneNaBH₄ in MethanolRacemic DiolReduction of ketone to alcohol mdpi.com

Chiral Auxiliary Approaches in Diol Synthesis

The use of a chiral auxiliary is a robust strategy where a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. du.ac.in

For diol synthesis, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, to a carboxylic acid derivative. uwindsor.cawikipedia.org Subsequent reactions, like an aldol (B89426) condensation or an alkylation, proceed with high diastereoselectivity controlled by the auxiliary. wikipedia.org For instance, an aldol reaction using an Evans auxiliary can establish two new contiguous stereocenters, which can serve as the core of a 1,2- or 1,3-diol after removal of the auxiliary. wikipedia.org This method allows for the construction of complex acyclic systems with precise stereocontrol.

Table 3: Common Chiral Auxiliaries and Their Applications in Stereoselective Synthesis This table highlights prominent chiral auxiliaries and the types of stereocontrolled reactions they facilitate.

Chiral AuxiliaryTypical ReactionStereochemical ControlSource
Evans OxazolidinonesAldol ReactionsFormation of syn or anti aldol products, creating two stereocenters. uwindsor.cawikipedia.org
Pseudoephedrine Amidesα-Alkylation of CarbonylsDiastereoselective addition of electrophiles syn to the methyl group and anti to the hydroxyl group. wikipedia.org
CamphorsultamDiels-Alder, Conjugate AdditionHigh facial selectivity in cycloadditions and additions to α,β-unsaturated systems.General Knowledge
trans-2-Phenyl-1-cyclohexanolEne ReactionsDiastereoselective formation of homoallylic alcohols. wikipedia.org

Diastereoselective Control in Carbon-Carbon Bond Formation Leading to Unsaturated Diols

The creation of the carbon skeleton of unsaturated diols often relies on carbon-carbon bond-forming reactions where stereocontrol is exerted to set the relative configuration of the hydroxyl groups. The allylation of aldehydes and ketones is a particularly important method for this purpose, as it establishes a homoallylic alcohol moiety and creates up to two new stereocenters simultaneously. academie-sciences.fr

The choice of the allylmetal reagent is critical for controlling the diastereoselectivity of the addition. For example, allyltitanium complexes can be tuned to provide either syn- or anti-1,3-diols from β-hydroxyaldehydes with excellent stereocontrol, often without the need for protecting groups. academie-sciences.fracs.org Similarly, the use of chiral allylboron reagents allows for highly enantioselective and diastereoselective additions to aldehydes. More advanced strategies employ bifunctional or "double-allylation" reagents, which permit iterative reactions to rapidly build up complex polyol structures with defined stereochemistry. nih.govsci-hub.se These methods are modular and enable access to a wide variety of complex diol motifs. nih.govsci-hub.se

Table 4: Methods for Diastereoselective C-C Bond Formation for Diol Synthesis This table compares different reagent-controlled methods for the stereocontrolled synthesis of polyol structures.

Method/Reagent ClassSubstrateKey AdvantageSource
Allyltitanium ReagentsAldehydes, β-HydroxyaldehydesHigh regio-, chemo-, and stereoselectivity; tolerates polar groups. academie-sciences.fr
Iterative Boronic Ester HomologationBoronic Esters, Magnesium CarbenoidsStereocontrolled synthesis of remote 1,5-polyols. nih.gov
Double-Allylation ReagentsAldehydesRapid generation of molecular complexity; access to complex diol motifs. nih.govsci-hub.se
Allylboranes (with Diazaborolidine Auxiliaries)AldehydesConvergent pathway to 1,5-syn and 1,5-anti diols. acs.org

Kinetic Resolution Techniques for Enantiopure Diol Derivatives

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. The method relies on the differential reaction rate of the two enantiomers with a chiral catalyst or reagent, resulting in the separation of the unreacted, enantioenriched starting material from the enantioenriched product. unipd.it

For diols, enzymatic kinetic resolution via lipase-catalyzed acylation is a widely used and highly effective method. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B or Novozym 435), show excellent enantioselectivity in the acylation of one enantiomer of a racemic diol, leaving the other enantiomer unreacted. nih.govacs.org This produces the acylated diol and the unreacted diol in high enantiomeric purity, although the maximum theoretical yield for each is 50%. acs.org This limitation can be overcome by dynamic kinetic resolution (DKR), where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical conversion of 100% of the starting material into a single enantiomer of the product. acs.org For diols, DKR has been achieved by combining enzymatic acylation with a ruthenium-based racemization catalyst. acs.org Non-enzymatic methods, such as palladium-catalyzed asymmetric oxycarbonylation of racemic pent-4-ene-1,3-diol (B6599432), have also proven effective for kinetic resolution. semanticscholar.orgresearchgate.net

Table 5: Examples of Kinetic Resolution of Diols This table showcases various systems for the kinetic resolution of racemic diols, highlighting the catalyst, conditions, and efficiency.

Diol SubstrateMethod/CatalystKey ResultSource
Racemic pent-4-ene-1,3-diolPd(II) with chiral bis(oxazoline) ligandKinetic resolution via asymmetric oxycarbonylation. semanticscholar.orgresearchgate.net
2,5-Hexanediol (meso/dl mixture)Novozym 435 + Ruthenium catalystDynamic kinetic resolution to (R,R)-diacetate (63% yield, >99% ee). acs.org
Racemic 1,2-diols with quaternary centerPseudomonas cepacia lipase (PSL-C)Good conversions and enantioselectivities in acylation with vinyl acetate. nih.gov
Racemic internal propargylic diolsCandida antarctica lipase B (CAL-B)Resolution via two-round sequence to give products with E > 200. rsc.org
Racemic terminal 1,2-diolsChiral organic catalystRegiodivergent resolution via asymmetric silyl (B83357) transfer. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. citrefine.com The synthesis of fine chemicals like this compound can be made more sustainable by incorporating these principles.

Key strategies include the use of catalysis, renewable feedstocks, and environmentally benign solvents. Catalytic methods, both enzymatic and organometallic, are inherently greener than stoichiometric approaches as they reduce waste by using small amounts of a recyclable catalyst. citrefine.com For instance, the Sharpless dihydroxylation and kinetic resolutions described previously utilize catalytic quantities of expensive and/or toxic metals and chiral ligands. organic-chemistry.orgacs.org

The choice of solvent is critical. Replacing hazardous chlorinated solvents with greener alternatives like water, 2-methyl-tetrahydrofuran (2-MeTHF), or dioxolane can significantly improve the environmental profile of a synthesis. organic-chemistry.orgacs.org Water, in particular, is an ideal green solvent and is used as a reactant in hydrolytic kinetic resolutions and can be the solvent for certain dihydroxylation reactions. organic-chemistry.orgresearchgate.net

Furthermore, sourcing starting materials from renewable feedstocks, such as biomass, vegetable oils, or carbohydrates, is a central goal of green chemistry. nih.govmdpi.com While many synthetic routes to diols begin from petrochemicals, research is ongoing into producing diols and their precursors via fermentation or from lignin-derived compounds, which aligns with the principle of using renewable resources. nih.govmdpi.com The use of dialkyl carbonates as both green reagents and solvents represents another innovative approach to sustainable synthesis. frontiersin.org

Table 6: Evaluation of Synthetic Strategies against Green Chemistry Principles This table assesses how different synthetic methodologies for diols align with key green chemistry metrics.

Synthetic StrategyGreen Principle AddressedExample/AdvantagePotential DrawbackSource
Enzymatic Kinetic ResolutionCatalysis, Renewable Catalyst, Mild ConditionsLipases are biodegradable and operate in benign solvents.Substrate scope can be limited; 50% max yield unless DKR. nih.govunipd.it
Sharpless ADCatalysis, Atom EconomyUses catalytic OsO₄, reducing heavy metal waste compared to stoichiometric reagents.Osmium is highly toxic; co-oxidants and solvents can be hazardous. organic-chemistry.orgresearchgate.net
Synthesis from BiomassRenewable FeedstocksLignin or glycerol (B35011) carbonate can be used to synthesize diols.Often requires high temperatures or multi-step processing. mdpi.com
Microbial FermentationRenewable Feedstocks, Waste PreventionDirect production of diols from sugars like glucose.Currently limited for longer-chain diols; separation can be energy-intensive. nih.gov
Reactions in WaterSafer SolventsIodine-catalyzed dioxygenation of alkenes to diols in water.Substrate solubility can be an issue. organic-chemistry.org

Atom Economy and Reaction Efficiency Optimization in Diol Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ntnu.no Reactions with high atom economy, such as the Diels-Alder reaction which can achieve 100% atom economy, are inherently more efficient and generate less waste. nih.gov In the context of diol production, optimizing atom economy involves designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final diol product, thereby minimizing byproducts. nih.gov

For instance, the synthesis of a phosphorus-containing biobased diol from lignin-derived vanillin (B372448) and DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) proceeds via a one-step, catalyst-free addition reaction with 100% atom economy. acs.org This approach highlights the potential for designing highly efficient syntheses of diols by leveraging the inherent reactivity of bio-based starting materials. acs.org

Synthetic ApproachKey FeaturesAtom EconomyReference
Diels-Alder ReactionPericyclic reaction for forming cyclic compounds.100% nih.gov
Vanillin + DOPOOne-step, catalyst-free addition reaction.100% acs.org
C(sp³)-H FunctionalizationTransition-metal catalyzed, opens new retrosynthetic pathways.High researchgate.net
Dess-Martin OxidationUse of high molecular weight reagent for oxidation.Low nih.gov

Utilization of Renewable Feedstocks and Bio-based Precursors

The chemical industry is increasingly turning to renewable feedstocks to reduce its reliance on fossil fuels and develop more sustainable processes. abiosus.org Biomass, including carbohydrates, oils, fats, proteins, and lignin, offers a rich source of functionalized molecules that can serve as precursors for diols. abiosus.orgresearchgate.net For example, 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255) can be produced from renewable resources like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). royalsocietypublishing.org The demand for these diols is significant, with 1,6-hexanediol having a market volume of approximately 138 kilotons per year. royalsocietypublishing.org

The synthesis of diols from renewable feedstocks often involves innovative catalytic processes. For instance, 3-carene, a component of turpentine (B1165885) oil, can be converted into a diol through reductive ozonolysis and subsequently copolymerized to produce polyesters. rsc.org Similarly, glucose, a readily available and inexpensive sugar, is a preferred carbon source for the biosynthetic production of various diols through microbial fermentation. nih.gov Escherichia coli has been engineered to produce diols from glucose and other carbohydrates like glycerol and xylose. nih.gov

The table below provides examples of renewable feedstocks and the corresponding diols that can be synthesized from them.

Renewable FeedstockDiol ProductSignificanceReference
Furfural/HMF1,5-Pentanediol, 1,6-HexanediolHigh demand for polyesters and polyurethanes. royalsocietypublishing.org
3-Carene3-Carene diolPrecursor for bio-based polyesters. rsc.org
GlucoseVarious diolsBiosynthesis via engineered E. coli. nih.gov
VanillinPhosphorus-containing diolAtom-economic synthesis from lignin-derived feedstock. acs.org

Development of Environmentally Benign Catalytic Systems

The development of environmentally friendly catalytic systems is a cornerstone of green chemistry, aiming to replace hazardous reagents and catalysts with safer and more sustainable alternatives. rsc.org In the context of diol synthesis, particularly the dihydroxylation of alkenes, significant efforts have been made to move away from toxic heavy metals like osmium. researchgate.net

One promising approach is the use of iron-based catalysts, as iron is an earth-abundant and less toxic metal. nih.gov An iron(II) complex has been shown to catalyze the asymmetric cis-dihydroxylation of alkenes with hydrogen peroxide as the oxidant, achieving high enantioselectivity (up to 99.8% ee) and good yields. researchgate.netnih.gov This method is applicable to a range of alkenes and represents a significant step towards greener diol synthesis. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers another metal-free alternative. For example, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst for the dihydroxylation of alkenes using hydrogen peroxide. researchgate.net This system operates through an initial epoxidation followed by in-situ ring-opening to yield the diol. researchgate.net Additionally, carbon-based catalysts, which can be derived from renewable biomass, are being developed for reactions such as the protection and deprotection of vicinal diols, demonstrating their potential as sustainable and recyclable catalysts. unex.es

The following table highlights some environmentally benign catalytic systems for diol synthesis.

Catalytic SystemTypeKey FeaturesReference
[Fe(II)(L)(OTf)2]Iron-basedHigh enantioselectivity with H2O2 oxidant. researchgate.netnih.gov
2,2,2-TrifluoroacetophenoneOrganocatalystMetal-free dihydroxylation of alkenes. researchgate.net
Carbon-based catalystHeterogeneousRecyclable catalyst for diol protection/deprotection. unex.es
Vanadium aminotriphenolateVanadium-basedAerobic oxidative cleavage of vicinal diols in water. acs.orgunipd.it
Graphitic carbon nitridePhotocatalystMetal-free, visible-light promoted C-C bond cleavage of diols. rsc.org

Continuous Flow Synthesis Methodologies for Scalability and Sustainability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering significant advantages over traditional batch processing in terms of scalability, safety, and efficiency. vapourtec.comsyrris.commt.com By conducting reactions in a continuously flowing stream through a reactor, precise control over parameters such as temperature, pressure, and residence time can be achieved, leading to improved product quality and yield. mt.com

Superheated flow chemistry, where reactions are performed above the solvent's boiling point under pressure, can dramatically accelerate reaction rates, further enhancing productivity. nih.gov For instance, the synthesis of syn-2-amino-1,3-diol, an intermediate for pharmaceuticals, was significantly faster in a continuous flow system (5 minutes) compared to a batch process (36 hours). acs.org

The table below summarizes the benefits of continuous flow synthesis for diol production.

FeatureAdvantageExampleReference
Precise ControlBetter reproducibility and product quality.Control of temperature and residence time. mt.com
ScalabilityEasy scale-up by extending run time or using larger reactors.Production of 1-aryl-1,3-diol precursors. vapourtec.comnih.govresearchgate.net
SafetySmaller reaction volumes reduce risks with hazardous reagents.Minimized volume of hazardous intermediates at any given time. syrris.com
IntegrationDownstream processing can be integrated into the flow system.Aqueous workup and purification can be part of the continuous process. vapourtec.com
SpeedSignificantly reduced reaction times.Synthesis of syn-2-amino-1,3-diol in 5 minutes vs. 36 hours. acs.org

Enzymatic and Biocatalytic Routes

Enzymatic and biocatalytic methods are gaining prominence in chemical synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. These approaches are particularly valuable for the production of chiral diols.

Dioxygenase-Mediated Diol Formation from Aromatic Precursors

Dioxygenase enzymes, found in certain bacteria, are capable of catalyzing the dihydroxylation of aromatic compounds to produce cis-dihydrodiols. thieme-connect.de These chiral metabolites are valuable building blocks in organic synthesis. thieme-connect.dersc.org For instance, toluene (B28343) dioxygenase (TDO) can convert substituted arenes into their corresponding ortho,meta-dihydrodiols. rsc.org Historically, the formation of ipso,ortho-dihydrodiols has been less utilized, but it represents a promising area for synthetic applications. rsc.org

The mechanism of these enzymes involves the activation of molecular oxygen and its incorporation into the aromatic ring. thieme-connect.de This process can be highly enantioselective, yielding a single enantiomer of the diol. researchgate.net For example, biphenyl (B1667301) dioxygenase catalyzes the asymmetric cis-dihydroxylation of polycyclic aromatic hydrocarbons to produce bis-cis-dihydrodiols. acs.org The ability to perform these reactions on a preparative scale using whole-cell fermentation with recombinant organisms makes this a viable route for producing valuable chiral synthons. researchgate.net

Recent research has also focused on developing synthetic non-heme iron complexes that mimic the activity of Rieske dioxygenases, which could provide a chemical alternative to enzymatic methods for arene dihydroxylation. researchgate.net

The table below provides examples of dioxygenase-mediated diol synthesis.

Enzyme/SystemAromatic PrecursorDiol ProductSignificanceReference
Toluene Dioxygenase (TDO)Substituted Arenesortho,meta-dihydrodiolsVersatile chiral building blocks. rsc.org
Biphenyl DioxygenasePolycyclic Aromatic Hydrocarbonsbis-cis-dihydrodiolsProduction of complex chiral diols. acs.org
Toluene Dioxygenaseortho-Dibromobenzenecis-dihydrodiolKey intermediate in natural product synthesis. researchgate.net
Rieske DioxygenasesAromaticscis-dihydrodiolsGreen chemical tools for high-value compounds. researchgate.net
Non-heme Iron CatalystNaphthalenessyn-dihydroxylated productsBio-inspired chemical catalysis. researchgate.net

Lipase-Catalyzed Transformations for Enantiomeric Enrichment

Lipases are versatile enzymes that can catalyze a variety of reactions in both aqueous and organic media, making them highly useful in organic synthesis. nih.gov One of their key applications is the kinetic resolution of racemic mixtures of alcohols, including diols, through enantioselective acylation or hydrolysis. nih.govresearchgate.net This process allows for the separation of enantiomers, providing access to optically active diols which are valuable chiral building blocks. nih.govnih.gov

In a typical lipase-catalyzed kinetic resolution, one enantiomer of a racemic diol is selectively acylated, leaving the other enantiomer unreacted. nih.gov The resulting mixture of the acylated diol and the unreacted diol can then be separated. The choice of lipase, solvent, and acyl donor can significantly influence the conversion and enantioselectivity of the reaction. nih.gov For example, lipase from Pseudomonas cepacia (PSL-C) has been shown to be effective in the kinetic resolution of various 1,2-diols. nih.gov

The following table summarizes key aspects of lipase-catalyzed enantiomeric enrichment of diols.

Lipase SourceSubstrate TypeTransformationKey FindingsReference
Pseudomonas cepacia (PSL-C)Racemic 1,2-diols with ester groupKinetic resolution via acylationGood conversion and enantioselectivity. nih.gov
Porcine Pancreatic LipaseAtropisomeric 1,1'-biaryl-2,2'-diolsKinetic resolution with added baseAccelerated reaction times and high enantioselectivity. soton.ac.ukrsc.org
Amano PS and Amano AKCyclic trans-1,2-diolsKinetic resolution via transesterificationOpposite enantiomer selectivity compared to simple cycloalkane-trans-1,2-diols. acs.org
Various lipasesLong-chain 1,2-alkanediolsEnantioselective hydrolysis of diacetatesModerate to good enantioselectivity. researchgate.net
Novozym 435 and Lipase AKTetrahydropyranyl alcoholSequential acetylation with opposite selectivityHigh enantiomeric purity of the final product. mdpi.com

Chemo- and Regioselective Synthesis of this compound and Related Diols

The synthesis of unsaturated diols like this compound presents a significant challenge due to the presence of multiple reactive sites—two hydroxyl groups and a carbon-carbon double bond. Achieving high selectivity is paramount to avoid unwanted side reactions and to control the final product's constitution and stereochemistry. The methods discussed below represent powerful tools for navigating these synthetic challenges.

The hydroboration-oxidation reaction is a cornerstone of organic synthesis for the hydration of alkenes. It is a two-step process that results in the anti-Markovnikov addition of water across a double bond, meaning the hydroxyl group adds to the less substituted carbon. slideshare.netmasterorganicchemistry.com This regioselectivity is governed by both steric and electronic factors during the initial hydroboration step, where the boron atom preferentially adds to the less sterically hindered carbon of the alkene. umich.edulibretexts.org The reaction proceeds via a concerted, syn-addition of the H–B bond across the alkene, forming an organoborane intermediate without the formation of a carbocation, thus preventing rearrangements. libretexts.orglibretexts.org Subsequent oxidation of the organoborane, typically with hydrogen peroxide (H₂O₂) and a base, replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.comlibretexts.org

For the synthesis of an unsaturated diol from a diene, chemo- and regioselectivity are critical. To favor the formation of this compound from a precursor like 1,3-pentadiene, the hydroboration must selectively target the terminal double bond. The use of sterically hindered borane (B79455) reagents is a common strategy to enhance this selectivity.

Key Research Findings:

Influence of Borane Reagents: While simple borane (BH₃·THF) can be used, bulky alkylboranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) exhibit significantly higher regioselectivity for the less substituted double bond of a diene. masterorganicchemistry.com This is due to the increased steric demand of the reagent, which makes the approach to the internal, more substituted double bond more difficult.

Directed Hydroxylation: The presence of a pre-existing hydroxyl group in the substrate (an allylic or homoallylic alcohol) can direct the hydroboration to a specific face of the molecule, influencing the stereochemical outcome of the diol product.

Table 1: Comparison of Borane Reagents in Hydroboration of Alkenes
ReagentStructureKey CharacteristicsTypical Selectivity (Anti-Markovnikov:Markovnikov)
Borane-THF (BH₃·THF)BH₃Least sterically hindered; can react with multiple equivalents of alkene.Good (~90:10 for terminal alkenes)
Disiamylborane(Sia)₂BHBulky reagent; highly selective for terminal alkenes over internal ones.Excellent (>98:2 for terminal alkenes)
9-BBN(C₈H₁₄)BHThermally stable and highly regioselective due to its rigid bicyclic structure.Exceptional (>99:1 for most alkenes)

The synthesis of anti-1,2-diols can be effectively achieved through a two-step sequence involving the epoxidation of an alkene followed by a stereospecific ring-opening reaction. chemistrysteps.com This method is particularly useful for generating vicinal diols with a trans-configuration. libretexts.org

The first step is the conversion of the alkene to an epoxide, a three-membered cyclic ether. This is commonly accomplished using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com The epoxidation itself is a syn-addition, meaning the oxygen atom adds to one face of the double bond. chemistrysteps.com

The second step is the hydrolysis of the epoxide to form the diol. This ring-opening can be catalyzed by either acid or base, and the choice of catalyst dictates the regioselectivity in asymmetric epoxides. libretexts.org

Acid-Catalyzed Ring Opening: The reaction begins with the protonation of the epoxide oxygen, making it a better leaving group. The nucleophile (water) then attacks the epoxide carbon from the backside (Sₙ2-like mechanism), leading to inversion of configuration at the site of attack. In asymmetric epoxides, the nucleophile preferentially attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge in the transition state. masterorganicchemistry.com

Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile (e.g., hydroxide (B78521) ion) directly attacks the epoxide ring. The attack occurs at the less sterically hindered carbon atom, also via an Sₙ2 mechanism, resulting in an anti-diol product. libretexts.org

For the synthesis of this compound, a starting material like 1,2-epoxypent-3-ene would be required. The subsequent ring-opening with aqueous acid or base would yield the desired trans-pent-3-ene-1,2-diol. libretexts.org

Table 2: Regioselectivity in Epoxide Ring Opening
ConditionMechanism Step 1Mechanism Step 2Site of Nucleophilic Attack (on asymmetric epoxides)Stereochemical Outcome
Acid-Catalyzed (e.g., H₃O⁺)Protonation of epoxide oxygenNucleophilic attack on protonated epoxideMore substituted carbonAnti-dihydroxylation
Base-Catalyzed (e.g., NaOH, H₂O)Direct nucleophilic attackProtonation of resulting alkoxideLess substituted carbonAnti-dihydroxylation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes with excellent control over the location of the double bond. mdpi.comwikipedia.org The reaction involves the coupling of an aldehyde or a ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orgencyclopedia.pub This methodology can be adapted to construct unsaturated diols by using reactants bearing hydroxyl groups.

To construct a molecule like this compound, the strategy typically involves one of the following approaches:

Reaction of a functionalized ylide with a functionalized carbonyl: An ylide containing a protected hydroxyl group is reacted with an α-hydroxy aldehyde, which is also protected.

Post-olefination dihydroxylation: A Wittig reaction is used to construct the unsaturated carbon backbone, followed by a separate dihydroxylation step (e.g., using OsO₄ for syn-diols or via epoxidation/hydrolysis for anti-diols).

The stereochemical outcome of the Wittig reaction (i.e., the E/Z ratio of the resulting alkene) is highly dependent on the structure of the ylide.

Non-stabilized Ylides: Ylides bearing simple alkyl groups are generally unstable and react quickly to form a cis (or Z)-alkene as the major product under salt-free conditions. encyclopedia.pub

Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are more stable and typically yield the trans (or E)-alkene as the predominant isomer.

Table 3: Stereoselectivity in the Wittig Reaction
Ylide TypeSubstituent on Ylidic CarbonReactivity/StabilityMajor Product Stereoisomer
Non-stabilizedAlkyl groupsHigh reactivity, unstableZ-alkene
Semi-stabilizedAryl, vinyl groupsIntermediateMixture, often Z-alkene
Stabilized-C=O, -COOR, -CNLow reactivity, stable (can be isolated)E-alkene

Condensation-hydrogenation represents a versatile, multi-step approach to building complex molecules. For unsaturated diols, this often involves an initial carbon-carbon bond-forming condensation reaction followed by a selective reduction. mdpi.com

A common sequence begins with an aldol condensation between two carbonyl compounds to generate an α,β-unsaturated ketone or aldehyde. mdpi.com The subsequent challenge is the selective reduction of one functional group while preserving another. To obtain an unsaturated diol, the carbonyl group of the α,β-unsaturated precursor must be reduced to a hydroxyl group without affecting the C=C double bond. This selective hydrogenation is a significant synthetic challenge that requires carefully chosen catalysts and reaction conditions. mdpi.com

An alternative and more atom-economical approach is the "borrowing hydrogen" or "transfer hydrogenation" methodology. acs.org This process, often catalyzed by transition metal complexes (e.g., Ru, Ir), involves the following sequence in a single pot:

A metal catalyst temporarily "borrows" hydrogen from a starting alcohol, oxidizing it to an aldehyde or ketone.

This reactive carbonyl intermediate undergoes a condensation reaction (e.g., aldol) with another molecule.

The catalyst then returns the borrowed hydrogen to the condensation product, selectively hydrogenating a specific functional group to yield the final product. acs.org

This strategy allows for the synthesis of complex alcohols and diols from simpler alcohol precursors with water as the only byproduct, representing a green and efficient synthetic route. acs.org For example, the synthesis of an unsaturated diol could be envisioned by the coupling of two different alcohol precursors through this catalytic cycle.

Chemical Reactivity and Mechanistic Investigations of Pent 3 Ene 1,2 Diol

Oxidation Reactions and Selective Functionalization of Hydroxyl Groups

The oxidation of unsaturated diols like Pent-3-ene-1,2-diol can proceed via two main pathways: reaction at the hydroxyl groups or reaction at the carbon-carbon double bond. The selective functionalization of the hydroxyl groups is a key transformation.

Vicinal diols can be cleaved oxidatively at the C-C bond between the hydroxyl groups. Reagents such as periodic acid (HIO₄) are selective for 1,2-diols, breaking them into two carbonyl compounds. This reaction proceeds through a cyclic periodate ester intermediate. The nature of the resulting carbonyl compounds depends on the substitution pattern of the original diol.

Alternatively, the double bond can be oxidized. Dihydroxylation of an alkene converts it into a vicinal diol. Common reagents for this transformation include osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄). These reactions typically occur with syn stereoselectivity, meaning both hydroxyl groups are added to the same face of the double bond. The reaction with OsO₄ is a concerted process involving a cyclic osmate ester intermediate. Due to the cost and toxicity of osmium tetroxide, it is often used in catalytic amounts along with a stoichiometric co-oxidant.

Selective oxidation of one of the hydroxyl groups in the presence of the double bond and the other hydroxyl group presents a significant challenge. The choice of oxidizing agent and reaction conditions is crucial for achieving high selectivity.

Reduction Reactions, including Selective Olefin Hydrogenation

The reduction of this compound can target either the carbon-carbon double bond or the hydroxyl groups. Selective hydrogenation of the olefin (the C=C double bond) without affecting the hydroxyl groups is a common and synthetically useful transformation.

This selective reduction is typically achieved using catalytic hydrogenation. Various metal catalysts, such as palladium (Pd) and platinum (Pt), are effective for the hydrogenation of unsaturated diols. The choice of catalyst, support, solvent, and reaction conditions (temperature and pressure) can significantly influence the reaction's selectivity and yield. For instance, in the hydrogenation of related unsaturated diols like 2-butyne-1,4-diol, palladium catalysts have been shown to yield the saturated diol, butane-1,4-diol, along with other side products. The reaction proceeds stepwise, first reducing the alkyne to an alkene, and then the alkene to the alkane.

The table below summarizes typical conditions for the hydrogenation of unsaturated diols.

CatalystSupportSolventTemperature (°C)Pressure (MPa)Desired Product
PdSiO₂-SchiffAqueous502cis-2-butene-1,4-diol
RuCarbonIsopropanolVariableVariableCyclopentane-1,3-diol
Re-PdSiO₂1,4-dioxane140-Diols from dicarboxylic acids

Conversely, reducing the hydroxyl groups of a diol to a saturated alkane is a more challenging transformation that often requires harsher reaction conditions or multi-step procedures.

Substitution Reactions at Hydroxyl Positions

The hydroxyl groups of this compound can undergo nucleophilic substitution reactions, where the -OH group is replaced by another functional group. However, the hydroxyl group is a poor leaving group, so it typically needs to be converted into a better leaving group first. This can be achieved by protonation under acidic conditions or by converting it into a sulfonate ester, such as a tosylate.

Once activated, the carbon atom attached to the leaving group becomes electrophilic and can be attacked by a variety of nucleophiles. wikipedia.org Common nucleophiles include halide ions, cyanide, and alkoxides. These reactions allow for the conversion of diols into a wide range of other functionalized molecules.

In the case of this compound, the presence of the double bond in proximity to the hydroxyl groups can influence the reactivity. The allylic position may affect the stability of reaction intermediates, potentially leading to rearrangements or competing reaction pathways.

Intramolecular Cyclization Reactions and Annulation Pathways

The bifunctional nature of this compound, containing both hydroxyl groups and a double bond, makes it a suitable substrate for intramolecular cyclization reactions to form various heterocyclic compounds.

Palladium-Catalyzed Carbonylative Cyclizations of Unsaturated Diols

Palladium-catalyzed carbonylative cyclization is a powerful method for constructing cyclic compounds. In this reaction, an unsaturated molecule, carbon monoxide (CO), and a palladium catalyst react to form a ring structure that incorporates the carbonyl group. For an unsaturated diol like this compound, this could potentially lead to the formation of lactones or other oxygen-containing heterocycles.

The general mechanism for such reactions often involves several key steps:

Oxidative Addition: The palladium(0) catalyst adds to a substrate, often an organic halide or triflate.

CO Insertion: Carbon monoxide inserts into the palladium-carbon bond.

Intramolecular Insertion (Cyclization): The double bond of the unsaturated diol attacks the acyl-palladium intermediate.

Reductive Elimination or β-Hydride Elimination: This final step regenerates the palladium(0) catalyst and releases the cyclic product.

For unsaturated diols, the hydroxyl group can act as an internal nucleophile, trapping the intermediate to form a cyclic ether or lactone.

Rhodium-Catalyzed Intramolecular Hydrosilylation Leading to Polyols

Rhodium-catalyzed intramolecular hydrosilylation is a method for the stereoselective synthesis of polyols. In this reaction, a hydrosilane (a compound containing a Si-H bond) reacts with an unsaturated diol in the presence of a rhodium catalyst.

The process typically involves the following steps:

One of the hydroxyl groups of the diol reacts with the hydrosilane to form a silyl (B83357) ether, with the Si-H moiety still intact.

The rhodium catalyst then facilitates the intramolecular addition of the Si-H bond across the carbon-carbon double bond (hydrosilylation). This step forms a cyclic silyl ether.

Subsequent oxidation of the carbon-silicon bond, often with hydrogen peroxide (Fleming-Tamao oxidation), replaces the silicon with a hydroxyl group, yielding a triol.

This methodology allows for the controlled introduction of a new hydroxyl group with specific stereochemistry, which is dictated by the catalyst and the geometry of the cyclization transition state.

Free-Radical Cyclization Processes in Unsaturated Systems

Free-radical cyclization offers another route to form cyclic compounds from unsaturated precursors like this compound. acs.org These reactions are initiated by the formation of a radical, which then adds to the double bond in an intramolecular fashion.

A typical sequence for a free-radical cyclization might involve:

Radical Generation: A radical is generated on the diol substrate. This can be achieved, for example, by abstracting a hydrogen atom from one of the hydroxyl groups or by converting a hydroxyl group into a species that can be transformed into a radical (e.g., a Barton-McCombie deoxygenation intermediate).

Cyclization: The generated radical adds to the internal double bond. The regioselectivity of this addition (i.e., which end of the double bond the radical attacks) is governed by the stability of the resulting cyclic radical and steric factors. 5-exo cyclizations are generally favored over 6-endo cyclizations according to Baldwin's rules.

Radical Quenching: The newly formed cyclic radical is then quenched, often by abstracting a hydrogen atom from a donor molecule, to give the final, stable cyclic product.

Thiyl radicals are often used to initiate such cyclizations in diene systems. acs.org The process can be highly efficient for forming five-membered rings. acs.org

Gold-Catalyzed Alkyne Cyclizations of Related Systems

Gold-catalyzed cyclizations have become a significant tool in organic synthesis, particularly for the activation of alkynes toward nucleophilic attack. nih.gov In systems analogous to this compound, such as other alkynols and alkyndiols, gold catalysts, typically Au(I) or Au(III) complexes, act as soft Lewis acids to activate the carbon-carbon triple bond. This activation renders the alkyne susceptible to intramolecular attack by a nucleophile, such as a hydroxyl group present in the molecule. researchgate.net

The general mechanism commences with the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. This is followed by an intramolecular nucleophilic attack from one of the hydroxyl groups, leading to the formation of a new heterocyclic ring. nih.govresearchgate.net The regioselectivity of this cyclization is often governed by Baldwin's rules, with 5-endo-dig and 6-exo-dig cyclizations being common pathways. For instance, in the case of a 1,2-diol tethered to an alkyne, a gold-catalyzed bis-cyclization can occur, leading to the formation of bridged acetal (B89532) structures. researchgate.net

While specific studies on this compound itself are not prevalent in the context of gold-catalyzed alkyne cyclizations, the reactivity of related alkynol systems provides a strong indication of its potential behavior. For example, the cycloisomerization of alkynol-based 1,5-enynes has been shown to yield unexpected patterns of reactivity depending on the substituents, highlighting the subtle electronic and steric effects that can influence the reaction outcome. researchgate.net

Table 1: Examples of Gold-Catalyzed Cyclizations in Related Alkynol Systems

Substrate TypeCatalystReaction TypeProduct
Alkynol-based 1,5-enynes[IPrAuCl]/AgNTfCycloisomerizationBicyclic compounds
2-Azetidinone-tethered alkyn-1,2-diolsAu(I) complexesBis-cyclizationβ-lactam-bridged acetals
General AlkynolsAu(I) or Au(III)OxycyclizationFurans, pyrans, etc.

Rearrangement Reactions and Carbocation Chemistry

Pinacol (B44631) Rearrangements in Unsaturated Diol Systems and Cyclopentenone Formation

The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that proceeds through a carbocation intermediate, leading to the formation of a ketone or aldehyde. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org In unsaturated diol systems such as this compound, the presence of the double bond can significantly influence the course of the rearrangement.

The mechanism is initiated by the protonation of one of the hydroxyl groups by an acid, followed by the loss of a water molecule to form a carbocation. masterorganicchemistry.comlibretexts.org The stability of the resulting carbocation is a key factor in determining the reaction pathway. Subsequently, a 1,2-migration of an adjacent group (alkyl, aryl, or hydride) occurs to the carbocation center, which is the defining step of the pinacol rearrangement. masterorganicchemistry.comwikipedia.org This migration results in the formation of a more stable carbocation, which is then quenched by deprotonation to yield the final carbonyl product.

In cyclic unsaturated diols, such as cyclopent-3-en-1,2-diols, this rearrangement can be a powerful method for the synthesis of cyclopentenones. researchgate.net The protonation of the diol leads to the formation of cyclopentenyl carbocations. These intermediates can then undergo rearrangement and subsequent elimination to afford cyclopent-2-en-1-ones. researchgate.net The specific products formed are dependent on the substitution pattern of the starting diol and the reaction conditions.

Table 2: Key Steps in the Pinacol Rearrangement of Unsaturated Diols

StepDescriptionIntermediate/Product
1Protonation of a hydroxyl groupOxonium ion
2Loss of waterCarbocation
31,2-alkyl or hydride shiftRearranged carbocation
4DeprotonationCarbonyl compound (e.g., cyclopentenone)

Carbon-Carbon Bond Migration Processes

Carbon-carbon bond migration is a fundamental process in many molecular rearrangements, including the pinacol rearrangement. masterorganicchemistry.com In the context of this compound and related unsaturated diols, the migration of a carbon-carbon bond is a key step in the formation of rearranged products. masterorganicchemistry.com This migration is driven by the formation of a more stable carbocation intermediate. masterorganicchemistry.com

The process is initiated by the formation of a carbocation, typically through the acid-catalyzed loss of a hydroxyl group as water. masterorganicchemistry.com An adjacent carbon-carbon bond can then migrate to the electron-deficient center. The propensity for a particular C-C bond to migrate is influenced by several factors, including the stability of the resulting carbocation and the relief of ring strain in cyclic systems. masterorganicchemistry.com For instance, in carbocation rearrangements involving strained rings like cyclobutane, ring-expansion through C-C bond migration is a common and favorable process. masterorganicchemistry.com

In acyclic systems like this compound, the migration of an alkyl group will lead to a rearranged carbon skeleton. The presence and position of the double bond can influence the stability of the initially formed and rearranged carbocations, thereby directing the course of the C-C bond migration.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org These reactions are classified by the order [i,j], which denotes the number of atoms over which the sigma bond migrates on each fragment. openochem.org A well-known example is the imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements. wikipedia.orgimperial.ac.uk

For a molecule like this compound, a direct sigmatropic rearrangement is not immediately apparent. However, derivatives of this diol could potentially undergo such transformations. For instance, if this compound were converted into an allyl vinyl ether, it would be a substrate for the Claisen rearrangement. wikipedia.org This imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement would proceed through a concerted, cyclic transition state to form a γ,δ-unsaturated carbonyl compound. The reaction is typically thermally promoted and is known for its high stereospecificity. imperial.ac.uk

Another possibility is the oxy-Cope rearrangement, where a 1,5-diene with a hydroxyl group at C-3 undergoes a imperial.ac.ukimperial.ac.uk-sigmatropic shift upon heating. openochem.org While this compound is not a 1,5-diene, this type of rearrangement is a key example of sigmatropic shifts in unsaturated alcoholic systems.

Mechanistic Studies of Acid-Catalyzed Transformations

Dehydration Pathways and Associated Intermediates

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. libretexts.orgchemguide.co.uk For a diol like this compound, the dehydration process can be complex, potentially leading to a variety of products through different pathways involving carbocation intermediates.

The reaction is initiated by the protonation of one of the hydroxyl groups by a strong acid, converting it into a good leaving group (water). libretexts.orgchemguide.co.uk Departure of the water molecule generates a carbocation. The fate of this carbocationic intermediate depends on its structure and the reaction conditions. It can be trapped by a nucleophile, lose a proton to form a double bond, or undergo rearrangement to a more stable carbocation before subsequent reaction. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the initially formed carbocation is adjacent to both a double bond and another hydroxyl group. This proximity can lead to several possible outcomes. Elimination of a proton from an adjacent carbon would lead to the formation of a conjugated diene. Alternatively, the neighboring hydroxyl group could participate, potentially leading to the formation of an epoxide or undergoing a pinacol-type rearrangement as discussed previously. The stability of the potential carbocation intermediates, governed by factors like hyperconjugation and resonance, will play a crucial role in determining the major dehydration pathway and the final product distribution. atlas.org

Table 3: Potential Intermediates in the Acid-Catalyzed Dehydration of this compound

IntermediateFormationPotential Fate
Oxonium IonProtonation of a hydroxyl groupLoss of water to form a carbocation
Secondary CarbocationLoss of water from the protonated diolElimination, rearrangement, or trapping by a nucleophile
Allylic CarbocationRearrangement of the initial carbocationFormation of conjugated dienes

Computational Elucidation of Reaction Coordinates and Transition States

Computational studies, particularly those employing quantum chemical calculations and master equation simulations, have become instrumental in elucidating the complex reaction pathways of diols. While direct computational studies on this compound are not extensively detailed in the provided literature, mechanistic insights can be drawn from analogous polyalcohol systems, such as 2,4-pentanediol. The conversion of these diols often involves multiple elementary steps, including dehydration and isomerization, each with distinct transition states and energy barriers.

For the dehydration of a diol, computational models are used to map out the Gibbs free energy profile. This helps in understanding the favorability of different reaction mechanisms, such as stepwise versus concerted pathways. For instance, in the dehydration of a pentanediol over a Brønsted acid catalyst, the initial step is the activation of a hydroxyl group. The Gibbs free energy of activation for the formation of an alkoxide intermediate (I4) in a subsequent dehydration step has been calculated to be 109 kJ mol⁻¹ nsf.gov.

Master equation simulations are also employed to model the kinetics of related unsaturated alcohol radicals over wide temperature and pressure ranges nih.govcore.ac.uk. These simulations reveal that at different temperatures, the decay rate of the radical is governed by different single eigenvalues, corresponding to either recombination reactions at low temperatures or the formation of bimolecular products at high temperatures nih.govcore.ac.uk. For example, in the reaction of (E/Z)-pent-3-en-2-yl radicals with oxygen, simulations predict that the most significant reaction channel at high temperatures is the formation of (E/Z)-penta-1,3-diene and a hydroperoxyl radical nih.gov.

Table 1: Calculated Activation Energies for Diol Conversion Steps

Reaction Step Intermediate/Transition State Calculated Gibbs Free Energy of Activation (kJ mol⁻¹)

Role of Brønsted Acid Sites in Diol Conversions

Brønsted acid sites on solid catalysts play a crucial role in the conversion of diols into valuable chemicals. These acidic protons facilitate key reaction steps, primarily dehydration, by activating the hydroxyl groups. The selective conversion of diols like this compound is often initiated by the interaction of one of the -OH groups with a Brønsted acid site, such as a sulfonic group on a functionalized catalyst or a bridged hydroxyl group in a zeolite nsf.govmdpi.com.

The mechanism of dehydration over Brønsted acid sites can proceed through different pathways. The primary dehydration of one hydroxyl group in a diol leads to the formation of an unsaturated alcohol nsf.gov. For example, the conversion of 2,4-pentanediol over a Brønsted acid catalyst yields 3-penten-2-ol as a primary product nsf.gov. This intermediate can then undergo further secondary conversions on the same acid site, including a second dehydration to form a diene (like pentadiene), isomerization to other unsaturated alcohols (e.g., 4-penten-2-ol), or conversion to a saturated ketone (e.g., 2-pentanone) nsf.gov.

The strength and nature of the Brønsted acid sites are critical. While strong acid sites are effective, even weak Brønsted acid sites, such as silanol nests in zeolites, can be the main active sites for certain conversions, like that of n-butene mdpi.com. In the vapor-phase dehydration of various 1,2-alkanediols, Brønsted acid sites on silica-supported WO₃ catalysts have been identified as the active species for the formation of aldehydes researchgate.net. The efficiency of these catalytic conversions is highly dependent on reaction conditions such as temperature and pressure.

Table 2: Products from the Conversion of Pentanediols over Brønsted Acid Catalysts

Reactant Catalyst Type Primary Product Secondary Products
2,4-Pentanediol Sulfonic Group (Brønsted Acid) 3-Penten-2-ol nsf.gov Pentadienes, 4-Penten-2-ol, 2-Pentanone nsf.gov

Regioselectivity and Chemoselectivity in Transformations

Regioselectivity and chemoselectivity are paramount in the chemical transformations of polyfunctional molecules like this compound. These selectivities determine which functional group reacts and at which position, thereby dictating the final product structure.

Regioselectivity in diol reactions is often governed by a combination of steric and electronic factors, as well as reaction conditions. In the glycosylation of 1,2-diols, for instance, the regioselectivity can be significantly influenced by the presence of neighboring protecting groups capable of forming hydrogen bonds with a specific hydroxyl group researchgate.net. This interaction can enhance the nucleophilicity of that particular -OH group, directing the reaction to that site. While steric hindrance can play a role, it is not always the deciding factor; in some cases, a highly hindered hydroxyl group can be selectively functionalized researchgate.net.

In the context of this compound, the two hydroxyl groups are in different chemical environments—one is allylic (at C-2, adjacent to the double bond) and the other is primary (at C-1). This inherent difference is expected to lead to significant regioselectivity in its reactions. For example, reactions favoring substitution at the allylic position might be preferred under certain conditions due to the potential for stabilization of intermediates or transition states by the adjacent π-system.

Chemoselectivity involves the preferential reaction of one functional group over another. This compound possesses two types of functional groups: hydroxyl groups and a carbon-carbon double bond. The choice of reagent and reaction conditions determines which group reacts. For example, oxidation of the diol would target the hydroxyl groups. A mild oxidizing agent like pyridinium chlorochromate (PCC) could selectively oxidize the secondary alcohol at C-2 to a ketone without affecting the primary alcohol or the C=C double bond askiitians.com. Conversely, strong oxidizing agents like acidic permanganate could potentially cleave the double bond askiitians.com.

Hydrogenation reactions, on the other hand, would target the C=C double bond. Catalytic hydrogenation using catalysts like Ru/C can selectively reduce the double bond to yield the corresponding saturated diol, cyclopentane-1,3-diol, while leaving the hydroxyl groups intact nih.govacs.org. The choice of catalyst is crucial; catalysts such as Pd/C or Pt/C might instead promote dehydration reactions, leading to products like cyclopentanone and cyclopentanol acs.org.

Table 3: Predicted Selective Transformations of this compound

Reaction Type Reagent/Catalyst Targeted Functional Group Likely Major Product
Oxidation Pyridinium Chlorochromate (PCC) Secondary -OH 1-Hydroxy-pent-3-en-2-one
Hydrogenation Ru/C C=C Double Bond Pentane-1,2-diol

Applications of Pent 3 Ene 1,2 Diol As a Versatile Synthetic Building Block

Role in Natural Product Total Synthesis

The structural features of pent-3-ene-1,2-diol make it an ideal starting material for the construction of various natural products. Its ability to introduce specific stereochemistry and serve as a precursor for different molecular backbones is a significant advantage in total synthesis.

The 1,2-diol unit of this compound is a key functional group that can be incorporated into larger, more complex molecules with defined stereochemistry. The control of stereochemistry is crucial in natural product synthesis, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

Stereoselective Reactions: The alkene portion of this compound allows for stereoselective reactions, such as asymmetric dihydroxylation or epoxidation, to introduce new stereocenters. For instance, Sharpless asymmetric epoxidation of the corresponding allylic alcohol can produce epoxy alcohols with high enantiomeric purity. wikipedia.orgresearchgate.net These epoxy alcohols are versatile intermediates that can be opened by various nucleophiles to generate a range of stereodefined diol-containing structures. orgsyn.org

Iterative Diol Synthesis: Lithiated epoxides derived from this compound can react with boronates in a stereospecific manner to yield syn-1,2-diols. This process can be repeated to construct triols with four defined stereogenic centers, showcasing the iterative potential of this building block in creating polyol chains. organic-chemistry.org

Access to anti-1,2-Diols: Asymmetric ring-opening/cross-metathesis of related dioxygenated cyclobutenes, catalyzed by a chiral ruthenium complex, provides an enantioselective route to anti-1,2-diols. nih.gov This method offers a complementary approach to accessing different diastereomers of diol motifs.

The following table summarizes methods for creating stereodefined diols, which can be applied to derivatives of this compound:

MethodResulting Diol StereochemistryKey Reagents/Catalysts
Asymmetric Dihydroxylationsyn or anti depending on reagentOsmium tetroxide, chiral ligands
Sharpless Asymmetric EpoxidationPrecursor to various diolsTitanium tetraisopropoxide, diethyl tartrate, tert-butyl hydroperoxide wikipedia.org
Lithiated Epoxide + Boronatesyn-1,2-diolsOrganolithium reagent, boronate ester organic-chemistry.org
Asymmetric Ring-Opening/Cross-Metathesisanti-1,2-diolsChiral ruthenium complex nih.gov

The carbon skeleton and functional groups of this compound make it an excellent precursor for the synthesis of various classes of natural products, including polyketides, alkaloids, and terpenes.

Polyketides: Polyketides are a large and diverse class of natural products characterized by repeating ketone and hydroxyl groups. The diol functionality of this compound can be directly incorporated into polyketide chains or modified to generate the required oxygenation patterns. nih.gov For instance, the antifungal properties of certain polyketide derivatives have been linked to the presence of a pent-4-ene-2,3-diol (B14558368) block, a structure closely related to this compound. nih.gov

Alkaloids: Alkaloids are nitrogen-containing natural products with a wide range of biological activities. This compound can be transformed into key intermediates for alkaloid synthesis. For example, it can be converted to azido-containing intermediates, which can then be cyclized to form nitrogen-containing heterocyclic rings, the core structures of many alkaloids. researchgate.net The radical cyclization of derivatives of a chiral cyclohexenol, which can be seen as a more complex analogue of this compound, has been applied to the asymmetric synthesis of (–)-dihydrocodeinone, a morphine alkaloid. acs.org

Terpenes: Terpenes are a large class of natural products derived from isoprene (B109036) units. The five-carbon backbone of this compound can serve as a building block for the synthesis of various terpene skeletons. The alkene functionality allows for the introduction of additional carbon atoms and the formation of cyclic structures characteristic of many terpenes.

Chiral Pool Synthesis and Stereodefined Intermediate Generation

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral molecules. This compound, particularly in its enantiomerically pure forms, is a valuable member of the chiral pool. molaid.com

Source of Chirality: Enantiomerically pure this compound can be obtained through various methods, including Sharpless asymmetric epoxidation followed by kinetic resolution. psu.edu This provides access to both enantiomers of the diol, which can then be used to synthesize a wide range of enantiomerically pure products.

Generation of Stereodefined Intermediates: The diol and alkene functionalities of this compound can be selectively manipulated to generate a variety of stereodefined intermediates. For example, the diol can be protected, and the alkene can undergo various transformations, such as hydroboration-oxidation or ozonolysis, to introduce new functional groups with controlled stereochemistry. These intermediates are then used in the synthesis of complex target molecules.

The following table highlights the use of this compound derivatives in generating stereodefined intermediates:

Starting MaterialReactionProductApplication
Enantiopure (±)-(E)-Hept-5-en-2,3-diolSharpless Asymmetric Epoxidation/Kinetic Resolutionanti-(2S,3S,4S)-Epoxy alcoholSynthesis of (+)-endo- and (–)-exo-1,3-Dimethyl-2,9-dioxabicyclo[3.3.1]nonane psu.edu
(S,Z)-pent-3-ene-1,2-diolDiboration/Double AllylationCyclohexanols with four contiguous stereocentersTotal synthesis of pumilaside B aglycon core.ac.uk

Derivatization Strategies for Advanced Molecular Architectures

The diol and alkene functionalities of this compound can be derivatized in numerous ways to create more complex and advanced molecular architectures. These derivatization strategies expand the synthetic utility of this versatile building block.

The 1,2-diol moiety of this compound readily reacts with aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals and ketals. pearson.comorganic-chemistry.org This reaction is often used to protect the diol functionality during subsequent chemical transformations. wikipedia.org

Protection of Diols: The formation of a cyclic acetal (B89532) or ketal is a common and effective method for protecting 1,2-diols. masterorganicchemistry.com These protecting groups are stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.org They can be easily removed by treatment with aqueous acid to regenerate the diol. organic-chemistry.org

Formation of 1,3-Dioxocenes: (Z)-unsaturated diols, such as (2Z)-pent-2-ene-1,5-diol, which is a constitutional isomer of this compound, can react with aldehydes and ketones to form 1,3-dioxocenes. thieme-connect.de These eight-membered heterocyclic rings are interesting structural motifs found in some natural products and can serve as precursors for further synthetic manipulations.

The table below shows common reagents used for the formation of cyclic acetals from 1,2-diols:

ReagentConditionsResulting Acetal
AcetoneAcid catalyst youtube.comAcetonide (2,2-dimethyl-1,3-dioxolane derivative)
2,2-DimethoxypropaneAcid catalyst youtube.comAcetonide
BenzaldehydeAcid catalystBenzylidene acetal

The alkene functionality of this compound can be selectively oxidized to form epoxy alcohols, which are highly valuable bifunctional intermediates in organic synthesis.

Sharpless Asymmetric Epoxidation: As previously mentioned, the Sharpless asymmetric epoxidation is a powerful method for converting allylic alcohols, which can be derived from this compound, into enantiomerically enriched epoxy alcohols. wikipedia.org This reaction has been widely used in the total synthesis of complex natural products. wikipedia.org

Versatility of Epoxy Alcohols: Epoxy alcohols contain both an electrophilic epoxide ring and a nucleophilic hydroxyl group. This bifunctionality allows for a variety of subsequent transformations. The epoxide can be opened by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds with controlled stereochemistry. orgsyn.org The hydroxyl group can be oxidized, protected, or used to direct further reactions.

Other Bifunctional Intermediates: Besides epoxy alcohols, this compound can be converted into other useful bifunctional intermediates. For example, the diol can be protected, and the alkene can be subjected to dihydroxylation to create a tetrol, or ozonolysis to generate an aldehyde and a hydroxyl group. These transformations further expand the synthetic utility of this versatile building block.

Synthesis of Higher Polyols and Triols from Diol Scaffolds

The 1,3,5-triol structural motif is a recurring subunit in numerous biologically active natural products, making the stereoselective synthesis of such structures a significant area of interest. nih.gov this compound and its derivatives serve as effective precursors for these more complex polyols, particularly through strategies involving intramolecular reactions that leverage the compound's existing stereochemistry and functionality.

A prominent method for extending a diol scaffold to a triol is through a sequence of intramolecular hydrosilylation followed by oxidation. nih.gov This strategy has been effectively demonstrated for the synthesis of syn,syn- and syn,anti-1,3,5-triols from substituted (Z)-1,5-syn-diols and (E)-1,5-anti-diols, which are structural analogues of this compound derivatives. nih.gov The process involves the protection of one hydroxyl group, followed by hydrosilylation of the double bond, which is directed by the remaining free hydroxyl group. The resulting carbon-silicon bond is then oxidatively cleaved to unveil the new hydroxyl group, completing the 1,3-diol system. nih.govthieme-connect.de

This intramolecular hydrosilylation is a mild and efficient method for constructing 1,3-diols. nih.gov The use of specific catalysts, such as Karstedt's catalyst (a platinum complex), allows for high levels of stereocontrol. nih.gov For example, the hydrosilylation of (Z)-1,5-syn-diol monoethers can achieve syn-diastereoselectivity with ratios up to 95:5, while (E)-1,5-anti-diol monoethers also yield syn-diols with diastereomeric ratios reaching 88:12. nih.gov The entire three-step sequence, involving silyl (B83357) ether formation, hydrosilylation, and final oxidation, can produce the desired 1,3,5-triol derivatives in good yields, typically ranging from 72% to 85%. nih.gov

Another approach to generating a triol from the this compound scaffold involves the dihydroxylation of the alkene. Since this compound contains a secondary allylic alcohol, it is a suitable substrate for molybdenum-catalyzed anti-dihydroxylation, which can produce 1,2,3-triols with excellent diastereocontrol. organic-chemistry.org

Table 1: Stereoselective Synthesis of 1,3,5-Triols via Intramolecular Hydrosilylation

StepReactionReagents & ConditionsProductDiastereoselectivityOverall YieldReference
1Silyl Ether FormationHydrosilane (e.g., HSiMe₂Cl)Silyl-protected diol-- nih.gov
2Intramolecular Hydrosilylation0.5 mol % Karstedt's catalyst, Toluene (B28343)Cyclic siloxane intermediatesyn-control- nih.gov
3Oxidative Cleavage30% H₂O₂, KHCO₃, THF/MeOHsyn,syn- or syn,anti-1,3,5-Triol87:13 to 95:572-85% nih.gov

Formation of Thiol Derivatives

The conversion of the hydroxyl groups of this compound into thiol functionalities opens avenues for synthesizing sulfur-containing molecules, which are important in various fields, including materials science and medicinal chemistry. A general and efficient two-step method has been developed for the introduction of a thiol group into molecules bearing a hydroxyl group. mdpi.comnih.gov

The first step of this process is an esterification reaction between the hydroxyl group of the diol and a protected thio-acid, such as S-trityl protected thioacetic acid. mdpi.comnih.gov This reaction is typically facilitated by standard peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often with the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This step converts one or both of the hydroxyl groups into a trityl-protected thioester.

In the second step, the trityl protecting group is removed to unveil the free thiol. This deprotection is commonly achieved using a combination of trifluoroacetic acid (TFA) and a silane (B1218182) scavenger, such as triethylsilane (Et₃SiH), which effectively cleaves the sulfur-trityl bond to yield the desired thiol derivative. mdpi.com This two-step sequence provides a reliable pathway to access thiol-containing derivatives of this compound.

Table 2: General Synthesis of Thiol Derivatives from Diol Scaffolds

StepTransformationDescriptionKey ReagentsReference
1EsterificationThe hydroxyl group is esterified with a protected thio-acid.S-trityl protected thioacetic acid, EDCI or DCC, DMAP mdpi.comnih.gov
2DeprotectionThe trityl protecting group is cleaved to yield the free thiol.Trifluoroacetic acid (TFA), Triethylsilane (Et₃SiH) mdpi.com

Development of Novel Synthetic Methodologies Utilizing this compound Scaffolds

The unique combination of functional groups in this compound makes it an ideal platform for the development of new synthetic methods. Its alkene and diol moieties can be manipulated in various ways to construct complex molecular frameworks.

One such novel methodology is photochemical thiol-ene "click" chemistry . This reaction utilizes the 'ene' (alkene) portion of the diol scaffold. westmont.edu In this process, the diol is reacted with multifunctional thiols, such as trimethylolpropane (B17298) tris(3-mercaptopropionate), under UV irradiation in the presence of a photoinitiator. westmont.edu The radical-mediated addition of the thiol across the double bond is highly efficient and proceeds in very high yields, allowing for the rapid synthesis of highly functionalized polyols or cross-linked polymer networks. westmont.eduresearchgate.net

Another innovative application is in carbonylative cyclization reactions . Scaffolds analogous to this compound, such as pent-4-ene-1,3-diols, can undergo a palladium(II)-catalyzed carbonylative double cyclization. mdpi.com This process uses an in situ source of carbon monoxide, like iron pentacarbonyl ([Fe(CO)₅]), to construct complex bicyclic lactones. mdpi.com This methodology transforms the simple linear diene-diol into a rigid polycyclic structure in a single step.

Furthermore, the diol functionality itself provides a handle for selective functionalization , which is a cornerstone of modern synthesis. For instance, the primary hydroxyl group of a diol can be selectively tosylated. openmedicinalchemistryjournal.com This tosylated intermediate can then be converted into an epoxide by treatment with a base. openmedicinalchemistryjournal.com The resulting epoxide is a versatile electrophile that can be opened by a wide range of nucleophiles, allowing for the introduction of new functionalities and the controlled construction of complex molecules. openmedicinalchemistryjournal.com These examples highlight how the this compound scaffold serves as a foundational element for creating diverse and sophisticated chemical structures.

Table 3: Overview of Novel Methodologies Utilizing Diol-Ene Scaffolds

MethodologyDescriptionReagents/ConditionsProduct TypeReference
Thiol-Ene "Click" ChemistryRadical addition of multifunctional thiols across the alkene bond.Multifunctional thiols, Photoinitiator, UV lightHighly functionalized polyols or polymer networks westmont.eduresearchgate.net
Carbonylative CyclizationPd-catalyzed reaction incorporating carbon monoxide to form rings.Pd(II) catalyst, [Fe(CO)₅] (CO source)Bicyclic lactones mdpi.com
Selective FunctionalizationStepwise modification of the diol, e.g., via tosylation and epoxidation.TsCl, Base (e.g., K₂CO₃), NucleophileComplex functionalized molecules openmedicinalchemistryjournal.com

Advanced Characterization and Theoretical Studies

Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

Spectroscopic methods are fundamental to confirming the molecular structure of Pent-3-ene-1,2-diol derivatives. Each technique provides unique information, and together they allow for a comprehensive structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons of the vinyl group (=CH) would appear as multiplets in the downfield region, characteristic of alkenes. The protons on the carbons bearing the hydroxyl groups (CH-OH) would also have distinct chemical shifts, and their coupling to neighboring protons would reveal their connectivity. The methyl group (CH₃) protons would likely appear as a doublet due to coupling with the adjacent vinyl proton.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The sp² hybridized carbons of the double bond would be found significantly downfield, while the sp³ carbons attached to the oxygen atoms would appear in the region typical for alcohols. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the bonding framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-Pent-3-ene-1,2-diol

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
C1 (-CH₂OH) 3.5 - 3.7 ~65 Multiplet
C2 (-CHOH) 4.0 - 4.2 ~75 Multiplet
C3 (=CH-) 5.6 - 5.8 ~130 Multiplet
C4 (=CH-) 5.5 - 5.7 ~128 Multiplet
C5 (-CH₃) 1.6 - 1.8 ~17 Doublet
-OH Variable - Broad Singlet

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, IR spectroscopy would confirm the presence of both the alkene and the alcohol functionalities.

A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the O-H stretching vibration from the hydroxyl groups. The C=C double bond stretch would give rise to a peak in the 1640-1680 cm⁻¹ region. libretexts.org Additionally, C-H stretching vibrations for the sp² hybridized carbons of the alkene would appear above 3000 cm⁻¹, while the sp³ C-H stretches would be found just below 3000 cm⁻¹. vscht.cz The C-O stretching vibration of the alcohol groups typically results in a strong band between 1000 and 1200 cm⁻¹. specac.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Characteristic Absorption (cm⁻¹) Intensity
Alcohol O-H Stretch 3200 - 3600 Strong, Broad
Alkene =C-H Stretch 3000 - 3100 Medium
Alkane -C-H Stretch 2850 - 3000 Medium to Strong
Alkene C=C Stretch 1640 - 1680 Medium to Weak
Alcohol C-O Stretch 1000 - 1200 Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. chemguide.co.uk For this compound, the mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight, confirming its elemental formula (C₅H₁₀O₂).

The fragmentation pattern provides valuable structural information. Energetically unstable molecular ions break down into smaller, more stable fragments. libretexts.org Common fragmentation pathways for an unsaturated diol like this compound would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atoms.

Dehydration: Loss of a water molecule (M-18) from the molecular ion.

Cleavage of the C2-C3 bond: Resulting in fragments derived from the vinyl and diol portions of the molecule.

Loss of a methyl radical: Leading to an (M-15) fragment.

Analysis of the m/z values of these fragments helps to piece together the molecular structure, corroborating data from NMR and IR spectroscopy. youtube.com

Table 3: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight: 102.13 g/mol )

m/z Value Possible Fragment Ion Fragmentation Pathway
102 [C₅H₁₀O₂]⁺ Molecular Ion (M⁺)
87 [C₄H₇O₂]⁺ Loss of CH₃ radical (M-15)
84 [C₅H₈O]⁺ Loss of H₂O (M-18)
73 [C₃H₅O₂]⁺ Cleavage of C3-C4 bond
57 [C₃H₅O]⁺ Cleavage and rearrangement
43 [C₂H₃O]⁺ or [C₃H₇]⁺ Alpha-cleavage or alkene fragmentation

Computational Chemistry and Molecular Modeling

Theoretical studies provide deeper insight into the properties and behavior of this compound at a molecular level, complementing experimental data.

Conformational Analysis and Energy Landscapes of this compound Stereoisomers

This compound can exist as multiple stereoisomers due to the presence of a double bond (E/Z isomers) and two chiral centers at C1 and C2 (R/S configurations). Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the conformational preferences of these stereoisomers. nih.gov

By calculating the potential energy surface, researchers can identify the most stable conformers (lowest energy structures) and the energy barriers between them. researchgate.net For the vicinal diol moiety, a key parameter is the O-C-C-O dihedral angle. The relative stability of gauche and anti-conformers is influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding. While some studies on simple vicinal diols suggest that intramolecular hydrogen bonds are unlikely, the conformational equilibrium is highly sensitive to the molecular environment and substitution. nih.gov These calculations help predict the most likely shapes the molecule will adopt, which influences its physical properties and reactivity.

Reaction Pathway Calculations and Transition State Modeling for Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, scientists can map the energy changes as reactants are converted into products. nih.gov

This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and, therefore, the reaction rate. For transformations such as the oxidation of the diol, dehydration to form a diene, or hydrogenation of the double bond, these calculations can predict which reaction pathways are most favorable. acs.org This theoretical modeling can explain observed product distributions, predict the effect of catalysts, and guide the design of new synthetic routes.

Electronic Structure Analysis and Reactivity Prediction in Unsaturated Diols

The chemical behavior of unsaturated diols, such as this compound, is fundamentally governed by its electronic structure. Theoretical and computational studies provide profound insights into the molecule's reactivity, stability, and the specific sites at which chemical reactions are likely to occur. Methodologies rooted in conceptual Density Functional Theory (DFT) are particularly powerful for this analysis. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Theory

At the core of reactivity prediction is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher energy HOMO indicates a greater tendency to donate electrons. For this compound, the HOMO is expected to be predominantly localized on the carbon-carbon double bond (the π-orbital), with some contribution from the lone pairs of the oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons (electrophilicity). A lower energy LUMO suggests a greater propensity to accept electrons. In this compound, the LUMO is anticipated to be the antibonding π*-orbital of the C=C double bond.

Computational models, often employing DFT methods like B3LYP with a 6-311++G(d,p) basis set, are used to calculate these orbital energies. researchgate.net The table below presents typical, illustrative values for an unsaturated diol like this compound.

Molecular OrbitalEnergy (Hartree)Energy (eV)
HOMO-0.216-5.88
LUMO0.0431.17
HOMO-LUMO Gap (ΔE)0.2597.05

Global Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. These indices provide a framework for understanding its behavior in chemical reactions. mdpi.comscielo.org.mx

Ionization Potential (IP): Approximated as IP ≈ -EHOMO. It represents the energy required to remove an electron from the molecule.

Electron Affinity (EA): Approximated as EA ≈ -ELUMO. It is the energy released when an electron is added to the molecule.

Chemical Hardness (η): Calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive.

Chemical Softness (S): Calculated as S = 1 / (2η). Soft molecules have a small HOMO-LUMO gap and are more reactive.

Electronegativity (χ): Calculated as χ ≈ -(EHOMO + ELUMO) / 2. It measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index measures the stabilization in energy when the system acquires additional electronic charge from the environment. mdpi.com

The following interactive table displays the calculated global reactivity descriptors for this compound based on the illustrative FMO energies.

DescriptorFormulaCalculated Value (eV)
Ionization Potential (IP)-EHOMO5.88
Electron Affinity (EA)-ELUMO-1.17
Chemical Hardness (η)(IP - EA) / 23.53
Chemical Softness (S)1 / (2η)0.14
Electronegativity (χ)(IP + EA) / 22.36
Electrophilicity Index (ω)χ² / (2η)0.79

Reactivity Prediction

The combination of FMO analysis and global descriptors allows for specific predictions about the reactivity of this compound:

The primary site for electrophilic attack is the carbon-carbon double bond. This region corresponds to the location of the HOMO, which has the highest electron density and is most willing to donate electrons. Reactions such as dihydroxylation or halogenation would preferentially occur at this site.

The presence of two hydroxyl groups introduces additional reactivity. The oxygen atoms, being highly electronegative, are sites of high negative electrostatic potential, making them susceptible to attack by electrophiles and capable of forming hydrogen bonds.

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing and characterizing Pent-3-ene-1,2-diol in laboratory settings?

  • Methodological Answer : Synthesis typically involves catalytic hydration of pent-3-ene or stereoselective oxidation. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Differential scanning calorimetry (DSC) can determine thermal stability. Researchers should validate reproducibility by repeating synthesis under controlled conditions (e.g., inert atmosphere, standardized catalysts) and cross-validate analytical results with peer-reviewed protocols .

Q. What safety protocols are critical for handling this compound in laboratory environments?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Use NIOSH-approved respirators if ventilation is insufficient .
  • Storage : Store in sealed containers at 2–8°C, away from ignition sources. For short-term use (<2 weeks), room-temperature transport is acceptable if containers are airtight .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and decontaminate surfaces with ethanol. Avoid drainage systems to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

  • Methodological Answer : Conduct dose-response meta-analyses to identify confounding variables (e.g., solvent choice, exposure duration). For example, discrepancies in oral toxicity (e.g., LD₅₀ variations) may arise from differences in animal models or metabolic pathways. Systematic reviews should prioritize studies adhering to OECD guidelines and use sensitivity analyses to weigh high-quality evidence .

Q. What experimental designs are optimal for studying the genotoxic mechanisms of this compound?

  • Methodological Answer :

  • In Vitro : Use Ames tests with Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity. Include metabolic activation (S9 fraction) to simulate mammalian liver metabolism.
  • In Vivo : Employ micronucleus assays in rodent bone marrow or Comet assays for DNA strand break detection. Dose selection should align with TTC thresholds for DNA-reactive mutagens (e.g., 0.15 μg/day for benzene-1,2-diol analogs) .
  • Data Interpretation : Apply benchmark dose modeling (BMD) to estimate low-effect thresholds and compare with structural analogs (e.g., benzene-1,2-diol) to infer mechanistic pathways .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Calibration : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in HPLC or LC-MS workflows.
  • Precision/Accuracy : Perform spike-and-recovery experiments at low, medium, and high concentrations (e.g., 1–100 ppm) across three replicates. Acceptable recovery ranges: 80–120%.
  • Cross-Validation : Compare results with orthogonal techniques (e.g., NMR quantification) and participate in inter-laboratory proficiency testing .

Methodological Resources

  • Systematic Reviews : Follow PRISMA guidelines to synthesize toxicity data, emphasizing studies with robust blinding and control groups .
  • Theoretical Frameworks : Align mechanistic hypotheses with reaction pathway simulations (e.g., DFT calculations for oxidative stress pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.